(2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
The compound (2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with multiple stereocenters. It features a chroman ring system substituted with a dimethoxyphenyl group and a tetrahydropyran ring with hydroxyl and hydroxymethyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, including the formation of the chroman ring, the introduction of the dimethoxyphenyl group, and the construction of the tetrahydropyran ring. Key steps may include:
Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Construction of the Tetrahydropyran Ring: This can be done through glycosylation reactions or other cyclization methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antioxidant or anti-inflammatory properties.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chroman ring system may also play a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: can be compared with other chroman derivatives and tetrahydropyran-containing compounds.
Similar compounds: include:
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H28O10 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-5-3-11(7-18(15)30-2)14-6-4-13-16(31-14)8-12(25)9-17(13)32-23-22(28)21(27)20(26)19(10-24)33-23/h3,5,7-9,14,19-28H,4,6,10H2,1-2H3 |
InChI Key |
ZNWIOJJMPZWSQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Origin of Product |
United States |
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